![molecular formula C16H21N3O2S2 B6582180 1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea CAS No. 1211029-70-7](/img/structure/B6582180.png)
1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea
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Overview
Description
The compound is a urea derivative with morpholine and thiophene groups. Urea derivatives are often used in medicinal chemistry due to their bioactivity . Morpholine is a common motif in pharmaceuticals and is used as a building block in organic synthesis . Thiophene is a five-membered aromatic ring with one sulfur atom, and thiophene derivatives are found in various pharmaceuticals and functional materials .
Molecular Structure Analysis
The compound contains a urea group, which can participate in hydrogen bonding. The morpholine ring is a secondary amine, which can also participate in hydrogen bonding and can exist in different tautomeric forms. The thiophene rings are aromatic and can participate in pi stacking interactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Urea derivatives are typically solid at room temperature, and their solubility would depend on the nature of the substituents .Scientific Research Applications
- Application : The synthesized Mannich base, 1-[morpholin-4-yl (thiophen-2-yl)methyl]thiourea, acts as an effective corrosion inhibitor for mild steel in 0.5 M hydrochloric acid. It increases inhibition efficiency with higher concentrations. Techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) confirm its effectiveness .
- Application : A series of pyrrolopyrimidines, including derivatives of morpholin-4-yl, have been optimized as selective and brain-penetrant LRRK2 inhibitors. These compounds serve as valuable tools for studying both central and peripheral LRRK2 biology .
- Application : Morpholin-4-yl-thiophen-2-ylmethylthiourea is synthesized via a one-step multicomponent reaction. Such compounds are environmentally friendly and strongly adsorb on mild steel surfaces, protecting against corrosion .
Corrosion Inhibition
LRRK2 Biology Research
Organic Synthesis
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown due to the lack of research data .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors influence this compound are currently unknown .
Future Directions
properties
IUPAC Name |
1-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)-3-thiophen-2-ylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S2/c1-12(17-16(20)18-14-5-3-11-23-14)15(13-4-2-10-22-13)19-6-8-21-9-7-19/h2-5,10-12,15H,6-9H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEVKNKNAOSCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Morpholino-1-(thiophen-2-yl)propan-2-yl)-3-(thiophen-2-yl)urea |
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